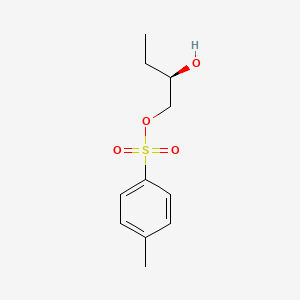

(R)-2-Hydroxybutyl tosylate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSOURZMHXZMJW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction mechanism follows a two-step process:

-

Deprotonation : A base (e.g., pyridine) abstracts the hydroxyl proton of (R)-2-hydroxybutanol, generating a nucleophilic alkoxide.

-

Tosylation : The alkoxide attacks the sulfur atom of TsCl, displacing chloride and forming the tosylate ester.

The stoichiometric ratio of (R)-2-hydroxybutanol to TsCl is typically 1:1.1 to ensure complete conversion of the alcohol. Excess TsCl mitigates side reactions, such as di-tosylation or hydrolysis of the reagent.

Stepwise Protocol

-

Dissolution : (R)-2-Hydroxybutanol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere.

-

Base Addition : Pyridine (1.2 equiv) is added dropwise to scavenge HCl and maintain a neutral pH.

-

TsCl Introduction : TsCl (1.1 equiv) is added slowly to control exothermicity.

-

Reaction Conditions : The mixture is stirred at 0–5°C for 2–4 hours, then warmed to room temperature for 12–18 hours.

-

Workup : The reaction is quenched with ice-cold water, and the organic layer is extracted, dried (Na₂SO₄), and concentrated.

Table 1: Representative Reaction Conditions and Yields

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| DCM | Pyridine | 0 → RT | 18 | 85 | 98 |

| THF | Triethylamine | -10 → RT | 24 | 78 | 95 |

| Acetone | DMAP | 5 → RT | 12 | 82 | 97 |

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., DCM, THF) enhance TsCl solubility and stabilize the transition state. Pyridine remains the preferred base due to its dual role as a proton scavenger and catalyst. Alternatives like triethylamine or 4-dimethylaminopyridine (DMAP) offer faster reaction rates but may lower enantiomeric excess (ee) due to increased basicity.

Temperature and Reaction Time

Low temperatures (0–5°C) minimize side reactions during TsCl addition, while extended reaction times at room temperature ensure complete conversion. Industrial protocols often employ continuous flow reactors to enhance heat dissipation and reduce reaction times to 4–6 hours.

Purification and Characterization

Isolation Techniques

Crude product is purified via:

Analytical Validation

-

Chiral HPLC : Confirms enantiomeric purity (typically >99% ee) using a Chiralpak AD-H column (hexane:isopropanol 90:10).

-

¹H NMR : Diagnostic signals include aromatic protons of the tosyl group (δ 7.2–7.8 ppm) and the chiral center’s methine proton (δ 3.8–4.2 ppm).

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.78 (d, 2H, ArH), 4.15 (m, 1H) | |

| ¹³C NMR | δ 145.2 (C-S), 72.8 (C-O) | |

| IR | 1360 cm⁻¹ (S=O), 1175 cm⁻¹ (C-O) |

Industrial-Scale Production Considerations

Large-scale synthesis employs automated systems for precise reagent dosing and temperature control. Continuous flow reactors reduce solvent usage by 40% and improve yields to 90–92% . Recycling protocols for byproducts (e.g., pyridine hydrochloride) enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxybutyl tosylate undergoes various chemical reactions, primarily nucleophilic substitution (S_N2) and elimination (E2) reactions. The tosylate group serves as an excellent leaving group, facilitating these reactions.

Common Reagents and Conditions

Nucleophilic Substitution (S_N2): Common nucleophiles such as halides (Cl^-, Br^-, I^-), cyanide (CN^-), and alkoxides (RO^-) can react with ®-2-Hydroxybutyl tosylate under mild conditions to replace the tosylate group with the nucleophile.

Elimination (E2): Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.

Major Products Formed

Substitution Reactions: The major products are the corresponding substituted compounds, such as alkyl halides, nitriles, and ethers.

Elimination Reactions: The major products are alkenes, formed by the removal of a hydrogen atom and the tosylate group.

Scientific Research Applications

®-2-Hydroxybutyl tosylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: It serves as a precursor in the synthesis of drug molecules and prodrugs.

Mechanism of Action

The mechanism of action of ®-2-Hydroxybutyl tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group stabilizes the transition state and facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic carbon. This process is crucial in various synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Tosylates

Hydroxy-Substituted Tosylates

(R)-2-Hydroxy-3-buten-1-yl p-tosylate (CAS: 138249-07-7)

- Structure : Features a hydroxyl group at C2 and a double bond between C3 and C3.

- Applications : Used in synthesizing allylic alcohols or cyclic ethers, leveraging its unsaturated backbone .

5-Methoxy-1-pentyl tosylate

- Structure : Methoxyl group at C5 instead of a hydroxyl.

- Reactivity: Methoxyl groups are stronger electron donors than hydroxyls, leading to enhanced neighboring-group participation in solvolysis. Evidence shows that 5-methoxy-1-pentyl tosylate undergoes solvolysis 40% faster than its acetal methoxyl analogs due to reduced electron-withdrawing effects .

Tosylates with Ring Systems or Electron-Withdrawing Groups

(R)-2-(Trifluoromethyl)azetidine tosylate (CAS: 2554776-09-7)

- Structure : Contains a strained azetidine ring (4-membered) and a trifluoromethyl group.

- Reactivity : The electron-withdrawing CF₃ group reduces nucleophilicity at the adjacent carbon, slowing SN2 reactions. However, ring strain in azetidine may promote ring-opening reactions.

- Applications : Serves as a high-purity intermediate for APIs, leveraging its unique electronic and steric profile .

Cyclopropylearbinyl tosylate

Therapeutic Tosylates

Niraparib tosylate

Comparative Analysis of Key Properties

Mechanistic Insights from Solvolysis Studies

- This compound may exhibit neighboring-group participation by its hydroxyl group during solvolysis, analogous to methoxyl groups in dimethoxy tosylates. However, the hydroxyl’s electron-withdrawing nature (compared to methoxyl’s electron-donating effect) likely reduces its nucleophilicity, slowing reaction rates .

- In trifluoroethanol, solvolysis rates for dimethoxy tosylates (e.g., 4,4-dimethoxy-1-butyl tosylate) are 3,900× faster than n-octyl tosylate due to acetal methoxyl participation. By contrast, hydroxyl participation in this compound would likely show weaker rate enhancement .

Biological Activity

(R)-2-Hydroxybutyl tosylate is an organic compound classified as a tosylate ester derived from (R)-2-hydroxybutanol and p-toluenesulfonyl chloride. While specific biological activities of this compound are not extensively documented, its structural characteristics and the properties of similar tosylates suggest potential biological implications. This article explores the biological activity, synthetic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a chiral center, making it significant in the context of stereochemistry and its interactions within biological systems. The tosyl group enhances its utility in organic synthesis by acting as an excellent leaving group in nucleophilic substitution reactions. The following table summarizes key characteristics of this compound:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₀O₃S |

| Molecular Weight | 186.23 g/mol |

| Chirality | (R) configuration |

| Functional Group | Tosylate |

| Reactivity | Acts as a substrate in nucleophilic substitutions |

Potential Applications in Pharmacology

- Synthesis of Enantiomerically Pure Compounds : The ability to produce enantiomerically pure substances is crucial in drug development. The chirality of this compound allows it to serve as a precursor for synthesizing compounds with specific biological activities.

- Role as a Leaving Group : The tosyl group facilitates nucleophilic substitutions, making it valuable for constructing complex molecules that may have therapeutic effects.

Interaction Studies

Research indicates that this compound participates efficiently in nucleophilic substitution reactions under mild conditions. Variations in reaction conditions, such as solvent choice and temperature, significantly influence the outcomes of these reactions. For instance, studies have shown that adjusting these parameters can lead to different product distributions when using similar tosylates.

Comparative Studies with Similar Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | Functional Group | Reactivity |

|---|---|---|

| (R)-2-Hydroxybutyl mesylate | Methanesulfonate | Higher reactivity |

| (R)-2-Hydroxybutyl triflate | Trifluoromethanesulfonate | Superior leaving group |

| (R)-2-Hydroxybutyl brosylate | p-Bromobenzenesulfonate | Moderate reactivity |

This compound is unique due to its balance between reactivity and stability, which is advantageous for various synthetic applications.

Q & A

Q. What are the optimal synthetic routes for (R)-2-Hydroxybutyl tosylate, and how can enantiomeric purity be ensured?

- Methodological Answer :

The synthesis of this compound typically involves the tosylation of (R)-2-hydroxybutanol using toluenesulfonyl chloride in anhydrous conditions (e.g., dichloromethane with a base like pyridine). To optimize yield and purity: - Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .

- Enantiomeric Control : Employ chiral catalysts or chiral resolving agents during synthesis. Verify enantiomeric excess (ee) via polarimetry or chiral HPLC .

- Purification : Column chromatography with silica gel or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves purity. Validate final purity via H/C NMR and mass spectrometry .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

Stability studies should assess: - Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Accelerated aging studies (40°C/75% RH) can predict shelf life .

- Hydrolytic Sensitivity : Expose the compound to buffered solutions (pH 3–9) and analyze degradation products via LC-MS. Tosylates are prone to hydrolysis; anhydrous storage (desiccants, inert atmosphere) is critical .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (220–260 nm) or UPLC-MS for high sensitivity. Calibrate with a certified reference standard .

- Spectroscopy : H NMR integration of the tosyl group’s aromatic protons (δ 7.2–7.8 ppm) provides quantitative data. Ensure deuterated solvents (e.g., CDCl) do not interfere .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Studies : Compare reaction rates and by-products of (R)- and (S)-enantiomers with nucleophiles (e.g., azide, amines) under identical conditions. Use kinetic assays (e.g., stopped-flow techniques) to measure activation energies .

- Computational Modeling : Density functional theory (DFT) simulations can predict transition-state geometries and enantiomer-specific energy barriers .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like solvent systems, biological models (e.g., cell lines vs. in vivo), and assay protocols. Address outliers using pre-specified exclusion criteria (e.g., remove datasets with extreme variance) .

- Reproducibility Checks : Replicate key experiments under controlled conditions (e.g., standardized cell culture media, identical reagent batches) .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound-based prodrugs?

- Methodological Answer :

- Animal Models : Use rodents for preliminary ADME (absorption, distribution, metabolism, excretion) studies. Dose formulations should account for solubility (e.g., PEG-400/saline mixtures) .

- Analytical Workflow : Plasma samples analyzed via LC-MS/MS for parent compound and metabolites. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What methodologies are effective for studying the role of this compound in asymmetric catalysis?

- Methodological Answer :

- Catalytic Screening : Test the compound as a chiral auxiliary in model reactions (e.g., aldol condensations). Compare enantioselectivity with non-tosylated analogs .

- X-ray Crystallography : Resolve crystal structures of catalyst-substrate complexes to identify stereochemical interactions .

Data Analysis & Reporting

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer :

- Standardization : Report solvent, temperature, and instrument frequency (e.g., 400 MHz vs. 600 MHz) alongside spectral data. Cross-validate with computational NMR tools (e.g., ACD/Labs) .

- Collaborative Verification : Share samples with independent labs to confirm reproducibility .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values. Use bootstrapping to estimate confidence intervals .

- Outlier Management : Apply Grubbs’ test to identify and exclude anomalous data points .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.